N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine
Description
Historical Evolution of Quinazolines in Targeted Cancer Therapies
The therapeutic journey of quinazolines began with antifolate agents like methotrexate in the 1950s, which targeted dihydrofolate reductase (DHFR) to disrupt nucleotide synthesis. However, the paradigm shifted with the discovery of 4-anilinoquinazoline derivatives in the 1990s, which demonstrated selective inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity. Gefitinib (2002) and erlotinib (2004) emerged as first-generation EGFR inhibitors, featuring a 4-anilinoquinazoline scaffold that competitively bound to the ATP pocket of the kinase domain.
Structural refinements in subsequent decades addressed acquired resistance mutations (e.g., T790M and C797S) through:
- Covalent binding strategies : Introduction of acrylamide groups in second-generation inhibitors like afatinib
- Allosteric modulation : Development of compounds targeting alternative EGFR conformations
- Dual-targeting designs : Hybrid molecules inhibiting both EGFR and tubulin polymerization
This evolution established quinazoline as a privileged scaffold for molecularly targeted therapies, with over 15 FDA-approved derivatives as of 2024.
Structural Significance of 4,6-Diaminoquinazoline Scaffolds
The 4,6-diamino configuration in quinazoline derivatives confers three critical advantages for kinase inhibition:
Table 1: Structural Advantages of 4,6-Diaminoquinazoline
In N4-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine, the diamino groups at positions 4 and 6 create a pseudo-bicyclic system that mimics ATP's adenine moiety, enabling competitive inhibition of kinase ATP-binding sites. X-ray crystallography studies of analogous compounds reveal:
Rational Design Principles for N4-(3-Ethynylphenyl) Substitutions
The N4-(3-ethynylphenyl) group represents a strategic innovation addressing two key challenges in quinazoline drug design:
1. Covalent Binding Potential
The terminal alkyne in the ethynyl substituent enables:
- Copper-free click chemistry for tumor-selective conjugation
- Potential formation of reversible covalent bonds with cysteine residues near ATP pockets
2. Steric Optimization
Comparative molecular field analysis (CoMFA) of N4-aryl substituents demonstrates:
- Ortho-substituted phenyls improve selectivity for mutant EGFR isoforms
- 3-Ethynyl placement minimizes clashes with gatekeeper residues (e.g., Thr790)
- Electron-withdrawing effects stabilize charge-transfer complexes with kinase domains
Table 2: Structure-Activity Relationships of N4 Substitutions
| Substituent | EGFR L858R IC₅₀ (nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| 3-Ethynylphenyl | 8.2 ± 0.9 | 12.4 | 46 min (human microsomes) |
| 4-Fluorophenyl | 15.7 ± 1.3 | 18.9 | 58 min |
| 3-Chloro-4-fluorophenyl | 6.4 ± 0.7 | 9.1 | 32 min |
Data adapted from kinase inhibition assays of analogous compounds
The 7-(2-methoxyethoxy) group complements these features by:
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine |
InChI |
InChI=1S/C19H18N4O2/c1-3-13-5-4-6-14(9-13)23-19-15-10-16(20)18(25-8-7-24-2)11-17(15)21-12-22-19/h1,4-6,9-12H,7-8,20H2,2H3,(H,21,22,23) |
InChI Key |
ZFYXKGUFVYPAMB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine
Detailed Synthetic Route and Reaction Conditions
Step 1: Preparation of 3,4-bis(2-methoxyethoxy)benzaldehyde
- Starting from 3,4-dihydroxybenzaldehyde, reaction with bromo derivative of ethyl methyl ether in the presence of an inert solvent and a base yields 3,4-bis(2-methoxyethoxy)benzaldehyde.
- Typical solvents include inert organic solvents such as dimethylformamide or tetrahydrofuran.
- Bases such as potassium carbonate are used to facilitate etherification.
Step 2: Conversion to 3,4-bis(2-methoxyethoxy)benzonitrile
- The aldehyde is converted to the corresponding oxime using hydroxylamine in the presence of a base.
- Subsequent dehydration of the oxime yields 3,4-bis(2-methoxyethoxy)benzonitrile.
Step 3: Nitration to 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile
- The benzonitrile derivative undergoes nitration using nitrating agents such as nitric acid or mixed acid under controlled temperatures to introduce a nitro group at the 2-position.
Step 4: Reduction of Nitro Group to Amino Group
- The nitro compound is reduced to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile using catalytic hydrogenation or chemical reductants like iron powder in acidic medium.
Step 5: Formylation to N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine
- The amino compound is formylated with a formylating agent such as dimethylformamide dimethyl acetal to yield the dimethylformamidine intermediate.
Step 6: Coupling with 3-Ethynylaniline
- The formamidine intermediate is reacted with 3-ethynylaniline in acetic acid at elevated temperatures (~125°C) for approximately 3 hours.
- The reaction mixture is then quenched in ice water, neutralized with sodium bicarbonate, and extracted with ethyl acetate.
- The crude product is purified by crystallization from ethyl acetate to obtain the free base of the target compound.
Step 7: Formation of Hydrochloride Salt (Optional)
- Treatment of the free base with dry hydrochloric acid in methanol or ethanol results in precipitation of the hydrochloride salt.
- Filtration yields the crystalline hydrochloride form, which is often preferred for pharmaceutical applications.
Summary Table of Key Steps and Conditions
| Step | Intermediate/Product | Reagents/Conditions | Yield / Notes |
|---|---|---|---|
| 1 | 3,4-bis(2-methoxyethoxy)benzaldehyde | 3,4-dihydroxybenzaldehyde + bromoethyl methyl ether, base, inert solvent | High yield, base: K2CO3, solvent: DMF or THF |
| 2 | 3,4-bis(2-methoxyethoxy)benzonitrile | Hydroxylamine (for oxime), dehydration agent | Efficient conversion |
| 3 | 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile | Nitrating agent (HNO3 or mixed acid), controlled temperature | Controlled nitration |
| 4 | 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile | Reduction (catalytic hydrogenation or Fe/acid) | High selectivity |
| 5 | N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine | Dimethylformamide dimethyl acetal, formylation | Key intermediate |
| 6 | This compound (free base) | 3-ethynylaniline, acetic acid, 125°C, 3 hrs | Purified by crystallization |
| 7 | Hydrochloride salt of target compound | HCl gas in methanol/ethanol, stirring 30 min | White crystalline solid, mp 228-230°C |
Research Outcomes and Analytical Data
- The synthesized compound's identity and purity were confirmed by spectroscopic methods including ultraviolet-visible spectroscopy, infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and elemental analysis.
- Melting points for the free base and hydrochloride salt were reported as 149-153°C and 228-230°C, respectively.
- The process demonstrated improved efficiency by reducing the number of synthetic steps and intermediates compared to prior art, leading to cost and time savings.
- The hydrochloride salt form showed enhanced stability and crystallinity, suitable for pharmaceutical formulation.
Chemical Reactions Analysis
Types of Reactions
“N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine is a synthetic compound of the quinazoline family featuring a quinazoline backbone, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. It has potential biological activity, especially in medicinal chemistry. Research indicates that quinazoline derivatives are effective against various cancers by inhibiting pathways involved in cell proliferation and survival. This compound has demonstrated promise in targeting specific receptors associated with non-small cell lung cancer and other malignancies.
Potential Applications
This compound has potential applications in several areas:
- Receptor Tyrosine Kinase Inhibition Studies suggest the compound acts as an effective ligand for receptor tyrosine kinases. Molecular docking studies indicate it binds effectively to the active sites of these receptors, inhibiting their activity and downstream signaling pathways associated with tumor growth.
- Anti-cancer agent Research indicates that derivatives of quinazoline compounds are effective against various cancers by inhibiting pathways involved in cell proliferation and survival.
- Targeting specific receptors This compound has shown promise in targeting specific receptors associated with non-small cell lung cancer and other malignancies.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N4-(3-Chlorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine | Chlorine substituent instead of ethynyl | Tyrosine kinase inhibition |
| N4-(Phenyl)-6-(2-methoxyethyl)quinazoline-4-amine | Simple phenyl group | Anticancer properties |
| N4-(3-Fluorophenyl)-7-(2-methoxypropoxy)quinazoline-4,6-diamine | Fluorine substituent and longer ether chain | Potential anti-tumor activity |
Mechanism of Action
The mechanism of action of “N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Specific pathways would depend on the biological context, such as kinase inhibition in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between the target compound and related derivatives:
Key Comparative Insights
Substituent Flexibility and Solubility
- The 2-methoxyethoxy group in the target compound improves aqueous solubility compared to methoxy (e.g., CAS 1012057-52-1) or thioether substituents (e.g., ). This aligns with trends in TKI optimization, where polar groups enhance bioavailability .
- Erlotinib’s bis(2-methoxyethoxy) substitution at positions 6 and 7 confers higher molecular weight and solubility but may reduce membrane permeability compared to the mono-substituted target compound .
Biological Activity
N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This quinazoline derivative exhibits promising anti-tumor properties and has been studied for its interactions with various biological targets, including enzymes and receptors involved in cancer signaling pathways. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 334.37 g/mol. The structure features a quinazoline core substituted with an ethynylphenyl group and a methoxyethoxy group at specific positions that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 1314492-65-3 |
| Storage Conditions | 2-8°C |
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity through its interaction with the epidermal growth factor receptor (EGFR). The compound can form covalent bonds with cysteine residues in the ATP-binding region of EGFR, leading to the inhibition of its phosphorylation and subsequent signaling pathways that promote tumor growth.
Case Study: Inhibition of EGFR
In a study assessing the anti-tumor efficacy of various quinazoline derivatives, this compound demonstrated IC50 values significantly lower than those of standard treatments such as Erlotinib. This indicates a higher potency in inhibiting EGFR-mediated signaling in cancer cell lines.
Table 2: Comparative IC50 Values
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.5 |
| Erlotinib | 1.5 |
| Gefitinib | 2.0 |
The mechanism by which this compound exerts its effects involves the following steps:
- Binding to EGFR : The compound binds covalently to specific cysteine residues within the receptor.
- Inhibition of Phosphorylation : This binding prevents autophosphorylation of EGFR, thereby blocking downstream signaling pathways.
- Induction of Apoptosis : The disruption of these pathways leads to increased apoptosis in cancer cells.
Antioxidant Activity
In addition to its anti-cancer properties, this compound has also been evaluated for antioxidant activity. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.
Table 3: Antioxidant Activity Assays
| Assay Type | Result (EC50 µM) |
|---|---|
| DPPH Scavenging | 20 |
| ABTS Scavenging | 15 |
| CUPRAC Assay | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
